molecular formula C9H5BrFNO B12343366 6-bromo-7-fluoro-4aH-quinolin-2-one

6-bromo-7-fluoro-4aH-quinolin-2-one

Cat. No.: B12343366
M. Wt: 242.04 g/mol
InChI Key: AEWOMFKTGCEDDP-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-amino-5-bromo-6-fluorobenzonitrile, the compound can be synthesized through a series of reactions including cyclization, halogenation, and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinolone derivatives, and fused ring systems .

Scientific Research Applications

6-Bromo-7-fluoro-4aH-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-7-fluoro-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication . This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-fluoro-4aH-quinolin-2-one is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern allows for unique interactions with biological targets and the formation of novel derivatives .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

6-bromo-7-fluoro-4aH-quinolin-2-one

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-5H

InChI Key

AEWOMFKTGCEDDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1C=C(C(=C2)F)Br

Origin of Product

United States

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